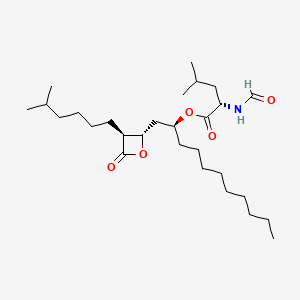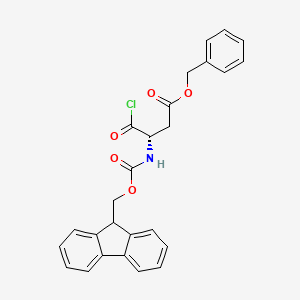
Norflurazon-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norflurazon-13C,d3 is a stable isotope-labeled compound used primarily in analytical testing and scientific research. It is a derivative of norflurazon, a pyridazinone herbicide known for its ability to inhibit carotenoid biosynthesis in plants. The compound is labeled with carbon-13 and deuterium, making it useful in various research applications, including proteomics and environmental studies .
Vorbereitungsmethoden
The synthesis of Norflurazon-13C,d3 involves the incorporation of carbon-13 and deuterium into the norflurazon molecule. The synthetic route typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the labeled atoms into the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes. Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield .
Analyse Chemischer Reaktionen
Norflurazon-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Wissenschaftliche Forschungsanwendungen
Norflurazon-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of norflurazon residues in environmental samples.
Biology: Employed in studies of plant physiology to understand the effects of herbicides on carotenoid biosynthesis.
Medicine: Utilized in pharmacokinetic studies to trace the metabolism of norflurazon in biological systems.
Wirkmechanismus
Norflurazon-13C,d3 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition disrupts the production of carotenoids, leading to the bleaching of plant tissues and ultimately plant death. The molecular targets include the active site of the enzyme, where norflurazon binds and prevents the conversion of phytoene to lycopene, a key step in the carotenoid biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Norflurazon-13C,d3 can be compared with other similar compounds, such as:
Fluridone: Another herbicide that inhibits carotenoid biosynthesis but differs in its chemical structure and specific enzyme targets.
Diflufenican: A herbicide that also affects carotenoid biosynthesis but has a different mode of action and chemical composition.
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of the compound .
Eigenschaften
CAS-Nummer |
1346603-47-1 |
|---|---|
Molekularformel |
C12H9ClF3N3O |
Molekulargewicht |
307.68 |
IUPAC-Name |
4-chloro-5-(trideuteriomethylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3/i1+1D3 |
InChI-Schlüssel |
NVGOPFQZYCNLDU-KQORAOOSSA-N |
SMILES |
CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl |
Synonyme |
4-Chloro-5-(methylamino-13C,d3)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone; 1-(3-Trifluoromethylphenyl)-4-(methylamino-13C,d3)-5-chloro-6-pyridazone; 4-Chloro-5-(methylamino-13C,d3)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone; H 9789-13C,d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)






